Cas no 930082-69-2 (2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide)
![2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide structure](https://www.kuujia.com/scimg/cas/930082-69-2x500.png)
2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26582983
- Z44320378
- 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide
- 930082-69-2
-
- Inchi: 1S/C20H23N3O3/c1-14-5-3-4-6-17(14)23-20(24)16(13-22)11-15-7-8-18(26-10-9-21)19(12-15)25-2/h7-8,11-12,14,17H,3-6,10H2,1-2H3,(H,23,24)/b16-11+
- InChI Key: MBHNYORCLPHVES-LFIBNONCSA-N
- SMILES: O=C(/C(/C#N)=C/C1C=CC(=C(C=1)OC)OCC#N)NC1CCCCC1C
Computed Properties
- Exact Mass: 353.17394160g/mol
- Monoisotopic Mass: 353.17394160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 612
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 95.1Ų
2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26582983-0.05g |
2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide |
930082-69-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide Related Literature
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
Additional information on 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide
Compound CAS No. 930082-69-2: 2-Cyano-3-[4-(Cyanomethoxy)-3-Methoxyphenyl]-N-(2-Methylcyclohexyl)prop-2-enamide
The compound with CAS No. 930082-69-2, known as 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide, is a complex organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has been the subject of recent studies due to its unique structural features and promising biological activities. The molecule consists of a cyano group, a methoxyphenyl moiety, and a cyclohexyl substituent, which collectively contribute to its intriguing chemical properties.
Recent research has focused on the scaffold-based drug design approach, where this compound serves as a valuable template for exploring novel therapeutic agents. The presence of multiple functional groups, such as the cyano and methoxy groups, suggests potential for modulation of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These characteristics make it an attractive candidate for drug development in areas such as anti-inflammatory agents, neuroprotective drugs, and anticancer therapeutics.
The synthesis of 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the enamide moiety through amide bond formation and the introduction of the cyanomethoxy and methoxy substituents via nucleophilic aromatic substitution. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield, making this compound more accessible for further studies.
In terms of biological activity, this compound has shown remarkable selectivity towards certain enzyme targets. For instance, recent in vitro studies have demonstrated its ability to inhibit specific kinases involved in inflammatory pathways. Additionally, preliminary in vivo experiments in rodent models have indicated favorable pharmacokinetic profiles, with moderate bioavailability and minimal toxicity at therapeutic doses.
The structural versatility of this compound also lends itself well to further modifications. Researchers are currently exploring analogs with varied substituents on the phenyl ring and cyclohexyl group to optimize its pharmacological properties. For example, replacing the methoxy group with other electron-donating or withdrawing groups could significantly alter its binding affinity to target proteins.
From an environmental perspective, the degradation pathways of this compound are being investigated to assess its potential impact on ecosystems. Initial findings suggest that it undergoes rapid hydrolysis under certain conditions, which could mitigate concerns related to bioaccumulation.
In conclusion, CAS No. 930082-69-2 represents a promising lead compound in contemporary drug discovery efforts. Its unique combination of functional groups and favorable biological properties positions it as a valuable asset for advancing novel therapeutic interventions. As research continues to unfold, this compound is expected to play a pivotal role in shaping future developments in pharmaceutical science.
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